molecular formula C6H6ClF2N3 B11904647 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine

6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine

Cat. No.: B11904647
M. Wt: 193.58 g/mol
InChI Key: FHZPLZAIIPWDOP-UHFFFAOYSA-N
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Description

6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H6ClF2N3 and a molecular weight of 193.58 g/mol . This compound is characterized by the presence of chlorine, fluorine, and dimethylamine groups attached to a pyrazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine typically involves the reaction of 6-chloro-3,5-difluoropyrazine with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various amine derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine is unique due to the presence of both chlorine and fluorine atoms, as well as the dimethylamine group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable in various scientific research applications .

Properties

Molecular Formula

C6H6ClF2N3

Molecular Weight

193.58 g/mol

IUPAC Name

6-chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine

InChI

InChI=1S/C6H6ClF2N3/c1-12(2)6-5(9)11-4(8)3(7)10-6/h1-2H3

InChI Key

FHZPLZAIIPWDOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(C(=N1)Cl)F)F

Origin of Product

United States

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